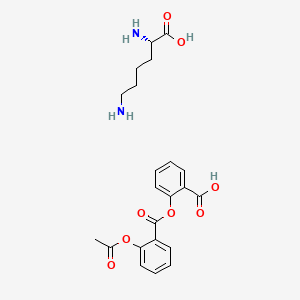

Einecs 301-257-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93982-68-4 |

|---|---|

Molecular Formula |

C22H26N2O8 |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

2-(2-acetyloxybenzoyl)oxybenzoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C16H12O6.C6H14N2O2/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19;7-4-2-1-3-5(8)6(9)10/h2-9H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

InChI Key |

LRGULMMVQRVNGO-ZSCHJXSPSA-N |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O.C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Historical Trajectories and Foundational Discoveries in the Field

The history of 2-(2-acetyloxybenzoyl)oxybenzoic acid is intrinsically linked to the synthesis and analysis of one of the world's most well-known drugs: acetylsalicylic acid, or aspirin (B1665792). Foundational research has identified this compound primarily as a significant impurity and a degradation product of aspirin. nih.govnih.gov

It is formed through a condensation reaction, which involves the dehydration between a molecule of acetylsalicylic acid and a molecule of salicylic (B10762653) acid. nih.gov This process can occur during the synthesis of aspirin or over time during its storage, impacting the purity and stability of the final pharmaceutical product. The characterization of 2-(2-acetyloxybenzoyl)oxybenzoic acid was a crucial step in understanding the chemical stability of aspirin.

Early pharmacological examinations, such as those conducted by Bundgaard in 1974, began to explore the effects of this compound. nih.gov These foundational studies suggested that the molecule was not merely an inert impurity but possessed its own biological properties. A significant discovery from this period was the proposal that 2-(2-acetyloxybenzoyl)oxybenzoic acid could be a potentially immunogenic substance that may play a role in the development of allergic reactions to aspirin. nih.gov Further foundational work in the 21st century involved detailed crystallographic studies to elucidate its precise three-dimensional molecular structure, providing a deeper understanding of its chemical nature. nih.govnih.gov

Scholarly Significance and Research Impetus for 2 2 Acetyloxybenzoyl Oxybenzoic Acid

Mechanistic Elucidation of Classical Synthesis Approaches

The foundational synthesis of Salsalate (B1681409) involves the esterification of two molecules of its precursor, salicylic acid. Salicylic acid itself is commercially produced via the Kolbe-Schmitt reaction, where sodium phenolate (B1203915) is carboxylated using carbon dioxide under high pressure and temperature, followed by acidification. wikipedia.orgd-nb.info

The classical synthesis of Salsalate from salicylic acid can be conceptualized through standard esterification mechanisms. A common laboratory and industrial approach involves the use of an acid catalyst or the conversion of one salicylic acid molecule into a more reactive acylating agent.

Acid-Catalyzed Esterification (Fischer Esterification): In this approach, two molecules of salicylic acid react in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The carboxylic acid of one salicylic acid molecule is protonated by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: The phenolic hydroxyl group of a second salicylic acid molecule acts as the nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final product, Salsalate, and regenerates the acid catalyst.

Traditional catalysts like concentrated sulfuric and phosphoric acid are effective but are also corrosive and environmentally challenging to handle and dispose of. researchgate.net

Use of Activating Agents: To achieve higher yields and milder reaction conditions, one equivalent of salicylic acid can be converted into a more reactive derivative, such as an acyl chloride or anhydride. For instance, reacting salicylic acid with thionyl chloride (SOCl₂) would produce salicyl-2-oyl chloride. This acyl chloride can then react readily with a second molecule of salicylic acid, in the presence of a base to neutralize the HCl byproduct, to form Salsalate. This method avoids the equilibrium limitations of Fischer esterification.

Contemporary and Sustainable Synthetic Strategies for 2-(2-acetyloxybenzoyl)oxybenzoic acid (e.g., Enzyme Catalysis, Photocatalysis, Continuous Flow Chemistry)

Modern synthetic chemistry emphasizes green and sustainable practices, leading to the exploration of novel methods for Salsalate and salicylate (B1505791) ester production.

Enzyme Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Lipases, in particular, have been successfully used for the synthesis of salicylate esters. mdpi.com For example, the green synthesis of 2-ethylhexyl salicylate has been demonstrated using immobilized Candida antarctica lipase (B570770) in a solvent-free system under reduced pressure. mdpi.com This enzymatic approach operates under mild conditions (e.g., 66.5 °C) and can achieve high conversion rates (e.g., 88.2%). mdpi.com The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol (in this case, the phenolic hydroxyl of another salicylic acid molecule) to form the ester. This method avoids harsh reagents and minimizes waste. mdpi.com Furthermore, bacterial biosynthesis pathways, such as those involving isochorismate synthase and isochorismate pyruvate (B1213749) lyase, represent nature's way of producing salicylates and could inspire future biocatalytic production routes for precursors. nih.govresearchgate.net

Photocatalysis: Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), is an emerging sustainable technology. Salicylic acid can form surface complexes with TiO₂, specifically titanium (IV) salicylate, which can absorb visible light. acs.orgacs.org This interaction creates a ligand-to-metal charge transfer (LMCT) complex, enabling photocatalytic reactions under sunlight. acs.org While direct photocatalytic dimerization of salicylic acid to Salsalate is not yet a mainstream application, the principles are promising. The technology is actively used for the degradation of organic pollutants and has been explored for various organic transformations, suggesting potential for developing novel synthetic pathways for salicylate derivatives. acs.orgmdpi.com

Continuous Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, better process control, and potential for automation and optimization. rug.nl The synthesis of aspirin, a closely related salicylate, has been successfully demonstrated in a microfluidic system with a passive chaotic mixer, achieving a yield of 78%. rug.nl This technology could be directly adapted for the synthesis of Salsalate. A continuous flow system could involve pumping solutions of salicylic acid and a suitable activating agent (or catalyst) through a heated reaction coil, allowing for precise control of temperature, pressure, and residence time to maximize yield and minimize byproduct formation. The use of a stopped-flow technique has also been described for the analysis of Salsalate, demonstrating the applicability of flow systems in its processing. rsc.org

Advanced Reaction Engineering and Process Optimization for Enhanced Yield and Selectivity

Maximizing the yield and selectivity of Salsalate production is crucial for economic viability and reducing downstream processing costs. This involves optimizing various reaction parameters and employing advanced engineering techniques.

Optimization of Reaction Conditions: For the synthesis of salicylate esters, key parameters include temperature, reaction time, pressure, and the molar ratio of reactants. In the synthesis of sodium salicylate (a precursor), optimal conditions were found to be a reaction temperature of 160 °C, a pressure of 0.55 MPa, and a reaction time of about 40 minutes. acs.org For enzymatic synthesis, parameters such as enzyme amount, temperature, and time are critical and can be optimized using statistical methods like Box-Behnken design coupled with artificial neural networks (ANN). mdpi.com For example, the optimal conditions for lipase-catalyzed synthesis of 2-ethylhexyl salicylate were determined to be a reaction time of 23.1 h, a temperature of 66.5 °C, and a specific enzyme amount. mdpi.com

Catalyst Design and Selection: The choice of catalyst is paramount. In classical synthesis, moving from corrosive liquid acids to solid acid catalysts represents a significant improvement. Solid acids like zirconia (ZrO₂) and modified zirconia have been used for the vapor-phase transesterification of methyl salicylate to produce other salicylate esters with high yield and selectivity. niscpr.res.incore.ac.uk These catalysts are often reusable, economical, and eco-friendly. core.ac.uk In Ziegler-Natta catalyzed polymerizations, salicylate donors have been shown to enhance both activity and stereoselectivity, highlighting the influence of the salicylate structure on catalytic processes. mdpi.com

Process Intensification: Techniques like using ionic liquids as both solvent and catalyst can enhance reaction rates and simplify product separation. researchgate.net Brønsted acidic ionic liquids have been shown to be efficient and recyclable catalysts for salicylate synthesis, with yields reaching up to 96%. researchgate.net The use of ultrasound in a process known as sonocrystallization has also been applied to produce nano-sized crystals of Salsalate, which can improve its bioavailability. sonomechanics.commdpi.com This demonstrates how process engineering can be applied not just to the chemical reaction but also to the physical form of the final product.

Table 1: Parameters for Process Optimization in Salicylate Synthesis

| Parameter | Classical Synthesis | Enzymatic Synthesis | Flow Chemistry |

|---|---|---|---|

| Catalyst | Strong acids (H₂SO₄), Solid acids (ZrO₂) niscpr.res.incore.ac.uk | Immobilized Lipases mdpi.com | Homogeneous or heterogeneous catalysts |

| Temperature | High (e.g., >150 °C for some esters) mdpi.com | Mild (e.g., 50-70 °C) mdpi.com | Precisely controlled, wide range possible |

| Pressure | Atmospheric or elevated | Atmospheric or reduced (vacuum) mdpi.com | Can be elevated for higher boiling points |

| Solvent | Often excess reactant or high-boiling solvent | Solvent-free or green solvents mdpi.com | Various, optimized for solubility and reaction |

| Yield/Selectivity | Variable, equilibrium-limited | High selectivity, high conversion possible mdpi.com | High yield and selectivity through precise control rug.nl |

Chromatographic and Non-Chromatographic Separation Principles for Compound Isolation

The purification of Salsalate from the reaction mixture is a critical step to ensure it meets pharmaceutical standards. Both chromatographic and non-chromatographic methods are employed.

Non-Chromatographic Separation: Crystallization is the primary non-chromatographic method for purifying Salsalate. The compound is known to form an amorphous phase, which can be challenging as it may crystallize unexpectedly or contain impurities that frustrate crystallization. worktribe.comacs.org The purification process often involves dissolving the crude product in a suitable solvent and inducing crystallization by cooling or adding an anti-solvent. However, Salsalate is also prone to thermal degradation, which can introduce impurities and complicate purification. acs.org An X-ray crystallographic study has shown that the crystal formation of Salsalate is influenced by both inter- and intramolecular hydrogen bonding. nih.gov Advanced techniques such as ultrasonic nano-crystallization can be used to control particle size and improve the properties of the final solid form. sonomechanics.com

Chromatographic Separation: Chromatographic techniques are essential for the analysis and purification of Salsalate and for separating it from related impurities, such as unreacted salicylic acid.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis of Salsalate. sigmaaldrich.com Reversed-phase columns (e.g., C18) are commonly used. For instance, the analysis of pentosidine, a related compound, involved a Discovery C18 column with a mobile phase gradient of acetonitrile (B52724) and trifluoroacetic acid in water. diabetesjournals.org

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective method used for monitoring reaction progress and for preliminary purity assessment. Fluorescent materials can be monitored using a UV lamp. diabetesjournals.org

Table 2: Chromatographic Methods for Salicylate Analysis

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) diabetesjournals.org | Acetonitrile/Water with acid (e.g., TFA) diabetesjournals.org | Purity analysis, quantification, preparative separation |

| TLC | Silica Gel | Hexane/Ether/Acetic Acid mixtures | Reaction monitoring, impurity profiling diabetesjournals.org |

| Anion Exchange | Resin (e.g., Q sepharose) google.com | Aqueous buffers with varying pH/conductivity google.com | Purification of salicylate-containing biomolecules |

Stereochemical Control and Diastereoselective/Enantioselective Synthesis

The molecule 2-(2-acetyloxybenzoyl)oxybenzoic acid (Salsalate) is achiral; it does not possess any stereocenters and therefore does not have enantiomers or diastereomers. As such, discussions of enantioselective or diastereoselective synthesis are not directly applicable to the synthesis of Salsalate itself.

However, the principles of stereochemistry are highly relevant in the broader context of salicylate chemistry. Salicylate moieties are often incorporated into complex, chiral natural products and pharmaceuticals where stereochemical control is critical.

Synthesis of Chiral Salicylate-Containing Molecules: The total synthesis of complex molecules like the antitumor macrolide lobatamide C involves the esterification of a chiral beta-hydroxy acid with a salicylate derivative. nih.govacs.org In such syntheses, controlling the stereochemistry of the chiral portions of the molecule is a primary objective, and the salicylate unit is attached in a later stage. acs.org Similarly, the stereocontrolled synthesis of potential inhibitors for enzymes like salicylate synthase often involves asymmetric reactions such as aldol (B89426) reactions to build a chiral scaffold, which is then functionalized with a salicylate-like ring. scispace.com

Diastereoselective Processes in Related Compounds: While Salsalate is achiral, related compounds can exhibit stereoisomerism. For example, homomenthyl salicylate (homosalate) has cis- and trans-isomers due to the substituted cyclohexane (B81311) ring. Studies have shown that the metabolism and bioavailability of homosalate (B147027) are diastereoselective, with the trans-isomer being significantly more bioavailable than the cis-isomer. This underscores the importance of considering isomer ratios in related compounds.

Salicylate as a Resolving Agent: Salicylic acid can be used to form salts with chiral amines. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. This is a classical method for resolving racemic mixtures.

Compound Names Table

| Common Name/Identifier | IUPAC Name | CAS Number |

| Salsalate | 2-(2-Hydroxybenzoyl)oxybenzoic acid | 552-94-3 |

| Salicylic acid | 2-Hydroxybenzoic acid | 69-72-7 |

| Aspirin | 2-(Acetyloxy)benzoic acid | 50-78-2 |

| Methyl salicylate | Methyl 2-hydroxybenzoate | 119-36-8 |

| Homosalate | 3,3,5-Trimethylcyclohexyl salicylate | 118-56-9 |

| Sodium salicylate | Sodium 2-hydroxybenzoate | 54-21-7 |

| 2-Ethylhexyl salicylate | 2-Ethylhexyl 2-hydroxybenzoate | 118-60-5 |

| Lobatamide C | (Z)-N-((E)-3-(3,5-dihydroxy-2-((E)-4-((2S,3S)-3,5-dimethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)but-3-en-2-yl)benzoyl)oxy)propylidene)acetamide | Not available |

| EINECS 301-257-4 | 2-(2-acetyloxybenzoyl)oxybenzoic acid | 85531-16-4 |

Advanced Analytical Characterization and Quantification of 2 2 Acetyloxybenzoyl Oxybenzoic Acid

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of 2-(2-acetyloxybenzoyl)oxybenzoic acid. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise molecular structure. In the ¹H NMR spectrum of 2-(2-acetyloxybenzoyl)oxybenzoic acid, distinct signals corresponding to the aromatic protons on the two different benzene (B151609) rings, the acetyl methyl protons, and the carboxylic acid proton would be observed. ¹³C NMR spectroscopy provides complementary information, showing characteristic signals for the carbonyl carbons of the ester and carboxylic acid groups, the acetyl methyl carbon, and the various aromatic carbons. wpmucdn.com These spectra are crucial for confirming the identity and purity of the compound.

Mass Spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling confirmation of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the accurate mass with high precision. For 2-(2-acetyloxybenzoyl)oxybenzoic acid, the exact mass is used to confirm its elemental formula, C₁₆H₁₂O₆. japsonline.com When coupled with techniques like Gas Chromatography (GC-MS), fragmentation patterns can be analyzed to further confirm the structure.

Interactive Table: Mass Spectrometric Data for 2-(2-acetyloxybenzoyl)oxybenzoic acid

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₆ | wpmucdn.comjapsonline.com |

| Molecular Weight | 300.26 g/mol | japsonline.com |

| Accurate Mass | 300.0634 Da | japsonline.com |

| Monoisotopic Mass | 300.06338810 Da | wpmucdn.com |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-(2-acetyloxybenzoyl)oxybenzoic acid exhibits characteristic absorption bands that confirm its structure. Key vibrational bands include a broad O–H stretch from the carboxylic acid group, sharp C=O stretching bands for the ester and carboxylic acid functionalities, and C–O stretching bands. synthinkchemicals.comnih.gov Aromatic C=C and C–H stretching vibrations are also prominent. nih.gov

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings and carbonyl groups in 2-(2-acetyloxybenzoyl)oxybenzoic acid act as chromophores, absorbing light in the ultraviolet region due to π-π* and n-π* electronic transitions. konicaminolta.us While the compound itself can be measured directly, a common quality control test for aspirin (B1665792) involves reacting its primary hydrolysis impurity, salicylic (B10762653) acid, with an iron(III) chloride solution. wpmucdn.comasianpubs.org This reaction produces a distinct purple-colored complex that can be quantified using a visible spectrophotometer, indirectly assessing the purity of the parent drug by measuring a key related substance. asianpubs.org

Advanced Chromatographic Methodologies

Chromatography is the cornerstone of separating 2-(2-acetyloxybenzoyl)oxybenzoic acid from its parent compound, acetylsalicylic acid, and other related impurities.

Gas Chromatography (GC) can be used for the analysis of this compound, but its application is not straightforward. Due to the high polarity and low volatility of the carboxylic acid group, direct injection into a GC system often results in poor peak shape and adsorption to active sites within the column and injector. researchgate.net To overcome this, derivatization is typically required. The carboxylic acid group is converted into a more volatile and less polar ester (e.g., through methylation) or a silyl (B83357) ether (silylation) prior to analysis, enabling successful separation and detection. researchgate.netnih.gov

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for the analysis of 2-(2-acetyloxybenzoyl)oxybenzoic acid. researchgate.net Reversed-phase (RP) HPLC methods are prevalent, commonly employing a C18 stationary phase. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or perchlorate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The buffer is crucial for controlling the ionization state of the carboxylic acid group to ensure reproducible retention times and sharp, symmetrical peaks. researchgate.net Detection is usually performed with a UV detector at a wavelength where both aspirin and its impurities absorb, such as 237 nm or 275 nm. nih.govnacalai.com

Supercritical Fluid Chromatography (SFC) is emerging as a "green" alternative to HPLC. thieme-connect.de SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. diva-portal.orguliege.be Supercritical CO₂ is non-toxic and can be readily removed after analysis. ingentaconnect.com For separating polar compounds like aspirin and its impurities, a polar organic solvent (modifier), such as methanol, is added to the CO₂. nih.govlibretexts.org SFC often provides faster separations and different selectivity compared to HPLC, making it a powerful tool for pharmaceutical analysis. thieme-connect.de

Interactive Table: Comparison of Chromatographic Methodologies

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Derivatization | Key Considerations |

|---|---|---|---|---|

| GC | Non-polar (e.g., DB-5) | Helium | Required (e.g., silylation, methylation) | Analyte is not volatile enough for direct analysis. researchgate.netnih.gov |

| LC (HPLC) | Reversed-Phase (C18) | Acetonitrile / Buffered Water | Not required | Most common and robust method; pH control is critical. researchgate.netnacalai.com |

| SFC | Various (e.g., CN, Silica) | Supercritical CO₂ with Modifier (e.g., Methanol) | Not required | Fast, "green" alternative with unique selectivity. ingentaconnect.comnih.gov |

Hyphenated Analytical Platforms and Method Development for Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for analyzing 2-(2-acetyloxybenzoyl)oxybenzoic acid in complex sample matrices such as biological fluids or finished pharmaceutical dosage forms.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the definitive identification capabilities of MS. Following derivatization, GC-MS can separate the analyte from matrix components and provide a mass spectrum that confirms its identity. wpmucdn.com This technique is highly specific and is valuable for identifying unknown impurities and for structural confirmation of known ones. lgcstandards.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art platform for quantification in complex matrices. lgcstandards.comresearchgate.net The method involves separation by LC, followed by ionization of the analyte (typically via electrospray ionization, ESI), and detection by a tandem mass spectrometer. For quantitative analysis, the system is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and a specific product ion is monitored by the second mass analyzer. This process is highly selective and sensitive, minimizing interference from the sample matrix and allowing for very low detection limits. researchgate.netiapchem.org Method development for complex matrices often requires significant sample preparation, such as protein precipitation, liquid-liquid extraction, or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interferences before LC-MS/MS analysis. nih.govresearchgate.net

Electrochemical and Other Emerging Analytical Modalities

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds. While direct analysis of 2-(2-acetyloxybenzoyl)oxybenzoic acid is not widely reported, methods developed for its parent and impurity compounds, such as salicylic acid, are relevant.

The electrochemical oxidation of salicylic acid at a glassy carbon electrode has been studied using techniques like cyclic voltammetry and differential pulse voltammetry (DPV). konicaminolta.usrsc.org The oxidation process typically involves the phenolic hydroxyl group. rsc.org The resulting peak current can be correlated to the concentration of the analyte. konicaminolta.us Such methods could be adapted to monitor the presence of salicylic acid as an impurity alongside 2-(2-acetyloxybenzoyl)oxybenzoic acid.

Furthermore, research into novel sensor materials, such as modified electrodes with metal complexes or nanocomposites, is an active field. sciopen.comresearchgate.netnih.gov These emerging sensors aim to improve sensitivity and selectivity for a wide range of analytes, including phenolic compounds and organic acids, and could potentially be applied to this compound in the future. japsonline.comlgcstandards.com

Metrological Aspects: Method Validation, Inter-laboratory Studies, and Reference Material Development

Ensuring the reliability and comparability of analytical results is paramount in pharmaceutical quality control. This is achieved through rigorous metrological practices.

Method Validation is a formal process that demonstrates an analytical method is suitable for its intended purpose. For an HPLC method quantifying 2-(2-acetyloxybenzoyl)oxybenzoic acid as an impurity, validation would be performed according to guidelines from the International Council for Harmonisation (ICH). nacalai.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API) and other impurities. researchgate.net

Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the detector response over a specified range. nacalai.com

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples. nacalai.com

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). nacalai.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tms-lab.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. nih.gov

Inter-laboratory Studies , also known as proficiency testing (PT), are used to assess the performance of different laboratories using the same or different methods. cpachem.com Organizations offer PT schemes for the analysis of aspirin and its impurities, allowing labs to compare their results against a consensus value and ensure their analytical procedures are accurate and reliable.

Reference Material Development is critical for establishing metrological traceability. 2-(2-acetyloxybenzoyl)oxybenzoic acid is available as a high-purity Certified Reference Material (CRM) from various suppliers. iapchem.org It is often designated as "Aspirin Impurity D" in pharmacopoeial contexts. These reference standards are characterized to a high degree of accuracy and are essential for calibrating instruments, validating methods, and as a quality control for routine analysis.

Environmental Behavior and Transformation of 2 2 Acetyloxybenzoyl Oxybenzoic Acid

Abiotic Degradation Pathways (e.g., Hydrolysis Kinetics, Photolytic Processes in Various Media)

Abiotic degradation processes, which are independent of biological activity, are critical in determining the initial transformation of 2-(2-acetyloxybenzoyl)oxybenzoic acid in the environment. The primary pathways are expected to be hydrolysis and, to a lesser extent, photolysis.

Hydrolysis: The core degradation pathway for 2-(2-acetyloxybenzoyl)oxybenzoic acid is anticipated to be hydrolysis. The molecule contains two ester functional groups that are susceptible to cleavage in the presence of water. This process is analogous to the hydrolysis of aspirin (B1665792), which breaks down into salicylic (B10762653) acid and acetic acid. wikipedia.orgresearchgate.net The rate of this reaction is significantly influenced by pH, temperature, and moisture. wikipedia.orgresearchgate.nethitachi-hightech.com In aqueous solutions, aspirin's decomposition via hydrolysis is promoted at high temperatures and in alkaline conditions. hitachi-hightech.com It can be postulated that 2-(2-acetyloxybenzoyl)oxybenzoic acid undergoes a stepwise hydrolysis, first breaking down into acetylsalicylic acid and salicylic acid, with the former then further hydrolyzing to salicylic acid and acetic acid. The serum half-life of aspirin itself is very short, approximately 20 minutes, due to rapid hydrolysis. nih.gov While environmental hydrolysis rates would differ, this indicates the inherent instability of the acetylsalicyl ester linkage in aqueous environments.

Photolytic Processes: Photodegradation, or photolysis, represents another potential abiotic pathway. Studies on aspirin have shown that it can be degraded through photocatalytic processes, often employing catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV irradiation. researchgate.netmdpi.comdeswater.com These processes can break down aspirin into intermediates, including salicylic acid, which can eventually be mineralized into carbon dioxide and water. researchgate.netmdpi.comorientjchem.org The highest efficiency for these photocatalytic reactions is often observed in acidic conditions, for example, at a pH of around 4 to 5. deswater.comorientjchem.org It is reasonable to assume that 2-(2-acetyloxybenzoyl)oxybenzoic acid, containing similar chromophoric structures, would also be susceptible to photolytic degradation under relevant environmental conditions.

Table 1: Postulated Abiotic Degradation of 2-(2-acetyloxybenzoyl)oxybenzoic acid

| Degradation Pathway | Description | Influencing Factors | Anticipated Products |

|---|---|---|---|

| Hydrolysis | Cleavage of ester bonds by reaction with water. This is expected to be the primary degradation pathway. | pH (rate increases in alkaline conditions), temperature, moisture. researchgate.nethitachi-hightech.com | Acetylsalicylic acid, Salicylic acid, Acetic acid. |

| Photolysis | Degradation by light, particularly UV radiation. May be enhanced by natural photocatalysts. | Light intensity, presence of photosensitizers (e.g., TiO₂), pH. mdpi.comdeswater.com | Salicylic acid, various organic intermediates, ultimately CO₂ and H₂O. mdpi.com |

Biotic Transformation and Biodegradation Mechanisms in Environmental Systems

The biotic transformation of 2-(2-acetyloxybenzoyl)oxybenzoic acid is expected to proceed rapidly following an initial abiotic hydrolysis. The resulting primary degradant, salicylic acid, is known to be readily biodegradable by various microorganisms. researchgate.net Studies on acetylsalicylic acid have demonstrated that it is considered readily biodegradable, with one study showing 83.3% degradation after 28 days. fass.se The biodegradation pathway for aspirin typically involves an initial hydrolysis to salicylic acid, which is then metabolized by bacteria. researchgate.net For instance, strains of Acinetobacter lwoffii can utilize salicylic acid as a carbon source, metabolizing it through intermediates like catechol, cis,cis-muconic acid, and ultimately β-oxoadipic acid. researchgate.net Given that 2-(2-acetyloxybenzoyl)oxybenzoic acid breaks down into these same biodegradable components (salicylic acid and aspirin), it is expected to be fully biodegradable in environmental systems capable of degrading salicylates.

Transport Dynamics and Distribution in Soil, Water, and Atmospheric Compartments

The transport and distribution of 2-(2-acetyloxybenzoyl)oxybenzoic acid in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Atmospheric Compartment: Based on the vapor pressure of its analogue aspirin (2.5 x 10⁻⁵ mm Hg at 25°C), 2-(2-acetyloxybenzoyl)oxybenzoic acid is expected to have a very low vapor pressure due to its larger molecular size and would exist predominantly in the particulate phase in the atmosphere rather than as a gas. nih.gov

Water Compartment: The compound is expected to be susceptible to hydrolysis in water. Its transport will be influenced by the properties of its hydrolysis products, salicylic acid and aspirin, which are water-soluble. The mobility of these acidic compounds in water is pH-dependent.

Soil and Sediment: Adsorption to soil and sediment particles is a key process. For ionisable organic compounds, sorption is highly dependent on the soil pH and the compound's acidity constant (pKa). ecetoc.org While specific data is lacking, the carboxyl groups in the molecule and its degradation products suggest that at typical environmental pH values, the molecule will be in its anionic form, which may influence its mobility and adsorption to soil organic matter and clay surfaces.

Assessment of Environmental Persistence and Half-Life Determination

Persistence is a measure of the time a chemical remains in a particular environment. Given the susceptibility of its ester linkages to hydrolysis, 2-(2-acetyloxybenzoyl)oxybenzoic acid is not expected to be persistent in most environmental compartments.

Table 2: Inferred Persistence and Half-Life of 2-(2-acetyloxybenzoyl)oxybenzoic acid based on Analogue Data

| Parameter | Inference based on Aspirin/Salicylic Acid | Supporting Rationale |

|---|---|---|

| Persistence Classification | Non-persistent. fass.sejanusinfo.se | The molecule contains multiple ester linkages that are readily hydrolyzed. The primary degradation product, salicylic acid, is readily biodegradable. researchgate.net |

| Half-Life in Water | Expected to be short. | Aspirin breaks down very quickly in natural waters and during wastewater treatment. janusinfo.se The rate is dependent on pH and temperature. hitachi-hightech.com |

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow).

For aspirin, the log Kow has been reported to be low, with values such as -1.62 at pH 7, indicating a low potential for bioaccumulation. fass.se A low log Kow suggests the substance is hydrophilic and prefers to remain in water rather than partitioning into the fatty tissues of organisms. Since 2-(2-acetyloxybenzoyl)oxybenzoic acid is a larger molecule but still contains polar carboxyl and ester groups and readily hydrolyzes to the even more polar salicylic acid, its potential for bioaccumulation is also considered to be low. janusinfo.se The rapid breakdown of the parent molecule into more water-soluble compounds would facilitate excretion and prevent significant accumulation in organisms.

Advanced Environmental Exposure Modeling and Predictive Simulations

In the absence of empirical data, environmental exposure modeling provides a way to estimate the concentrations and fate of chemicals in the environment. nih.gov For a compound like 2-(2-acetyloxybenzoyl)oxybenzoic acid, a tiered modeling approach would be appropriate.

Initially, Quantitative Structure-Activity Relationship (QSAR) models could be used to predict key physicochemical properties like solubility, vapor pressure, and partition coefficients based on the molecule's structure. These estimated properties would then serve as inputs for multimedia fate and transport models. ecetoc.org Models such as the RAIDAR (Risk Assessment, IDentification And Ranking) model can simulate the distribution of a chemical across various environmental compartments (air, water, soil, sediment) and within ecological food webs. nih.gov

Applications of 2 2 Acetyloxybenzoyl Oxybenzoic Acid in Materials Science and Industrial Chemistry

Role as a Key Intermediate in Complex Chemical Syntheses

Salsalate (B1681409) serves as a prodrug to salicylic (B10762653) acid, hydrolyzing into two molecules of its parent compound in vivo. hmdb.cadrugbank.com This inherent reactivity also makes it a useful precursor in planned chemical syntheses. Its structure is a starting point for creating more complex molecules. For instance, the decomposition of salsalate at high temperatures (150–280 °C) yields not only salicylic acid but also other valuable chemical intermediates like phenol (B47542) and phenyl salicylate (B1505791). researchgate.net

The ester linkage in salsalate is central to its function as an intermediate. The synthesis of mixed-ligand copper(II) coordination complexes has been explored using salsalate as a primary ligand. idsi.md By introducing various ancillary ligands, researchers can fine-tune the properties of the resulting metal complexes, such as their solubility in different media. idsi.md This strategy highlights salsalate's utility in generating a library of related compounds from a single, readily available precursor.

Integration into Functional Materials and Polymer Science

The integration of salicylic acid derivatives into polymers is a growing field of interest for creating functional and smart materials. Salsalate's parent compound, salicylic acid, has been successfully incorporated into polymer backbones to create materials with specific functionalities. For example, a polyester (B1180765) based on a salicylic acid and adipic acid (Poly-A) has been fabricated into microparticles. nih.gov These particles have demonstrated therapeutic effects by modulating neutrophil behavior in inflammatory conditions. nih.gov While this example uses the monomer, it establishes a clear precedent for the utility of salicylate-based polymers.

Direct research into polymers derived from salsalate itself is emerging. The development of polymers containing salicylate anions demonstrates a method for creating drug-delivery systems. researchgate.net In one study, polymers with salicylate anions were synthesized by polymerizing salicylate-based monomers, achieving a high drug content and controlled release profiles. researchgate.net Another approach involves conjugating salicylic acid to a polymer backbone like poly(vinyl alcohol) (PVA). sapub.org These conjugates release the active compound through hydrolysis of the ester bond, with release rates dependent on the pH and the hydrophilic nature of the polymer. sapub.org

Furthermore, the creation of degradable polyesters is another key application. Researchers have synthesized a cyclic ester from salicylic acid and lactic acid derivatives, which can be polymerized to form a rigid thermoplastic. digitellinc.com Copolymers incorporating these salicylate-based units into poly(lactide) (PLA) show enhanced hydrolytic degradation compared to standard PLA, making them potentially suitable for compostable plastics. digitellinc.com

| Polymer System | Monomers/Components | Key Feature/Application | Reference |

| Poly-A Microparticles | Salicylic acid, Adipic acid | Therapeutic microparticle decoys | nih.gov |

| Poly(meth)acrylates | Salicylate-based monomers | Anion-exchange drug delivery | researchgate.net |

| PVA Conjugate | Poly(vinyl alcohol), Salicylic acid | Controlled drug release via hydrolysis | sapub.org |

| Copolyesters | Salicylic methyl glycolide, Lactide | Enhanced hydrolytic degradation | digitellinc.com |

| Chitosan Nanoparticles | Salsalate, Chitosan | Controlled release, antibacterial/antibiofilm | mdpi.com |

Catalytic and Supramolecular Applications

The structure of salsalate is well-suited for applications in supramolecular chemistry, which involves non-covalent interactions between molecules. rsc.org The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygens) allows salsalate to participate in the formation of complex, self-assembled structures. researchgate.net X-ray crystallographic studies have revealed that both inter- and intra-molecular hydrogen bonds influence the crystal formation of the drug. researchgate.net

The related compound sodium salicylate is known to act as a hydrotropic agent, influencing the formation of worm-like micelles and supramolecular hydrogels. rsc.org Salicylic acid itself has been shown to act as a cross-linking agent, converting micellar networks into supramolecular hydrogels through hydrogen bonding. rsc.org This principle suggests the potential for salsalate and its derivatives to be used in the design of gels, liquid crystals, and other soft materials.

In the realm of catalysis, the active metabolite, salicylate, is a substrate for the enzyme salicylate hydroxylase, which converts it to catechol. nih.gov This biological process is a model for potential biocatalytic applications. Furthermore, salsalate has been used as a ligand in the synthesis of mixed-ligand transition metal complexes. idsi.md These complexes can exhibit unique catalytic properties, and the ability to modify the ancillary ligands provides a method to control solubility and, by extension, catalytic activity in different solvent systems. idsi.md

Innovations in Industrial Processes and Sustainable Technologies Utilizing the Compound

Innovations involving salsalate are also found in industrial processing and sustainable technology, particularly in pharmaceutical manufacturing and formulation. The use of supercritical carbon dioxide (scCO2) as a solvent is a key green technology. A methodology has been developed to estimate the solubility of salsalate in scCO2 using experimental data from organic solvents, which is crucial for designing particle formation processes like supercritical antisolvent (SAS) recrystallization. researchgate.net

Another process innovation is the use of high-intensity ultrasonic liquid processing for the nano-crystallization of salsalate. sonomechanics.com This technique can reduce the median particle size of salsalate to below one micron, which can improve bioavailability. sonomechanics.com Formulating salsalate into nanosuspensions is another advanced approach to enhance its delivery and efficacy. google.com These nanosuspensions can be incorporated into various dosage forms, including tablets, gels, and controlled-release formulations, potentially improving drug delivery and patient outcomes. google.com

The development of biodegradable polymers containing salicylate units also points toward more sustainable materials. Copolyesters that incorporate salicylate monomers show accelerated degradation under industrial composting conditions, offering a potential alternative to more persistent plastics like standard PLA. digitellinc.com

Computational Chemistry and Theoretical Modeling of 2 2 Acetyloxybenzoyl Oxybenzoic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic behavior of a molecule, which in turn dictates its reactivity. nih.gov These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. nih.gov

For 2-(2-acetyloxybenzoyl)oxybenzoic acid, specific quantum chemical investigations are not readily found in the surveyed literature. However, extensive research on the related molecule, acetylsalicylic acid (aspirin), provides a basis for theoretical consideration. DFT studies on aspirin (B1665792) have been used to analyze its molecular structure, vibrational frequencies, and electronic properties. researchgate.netderpharmachemica.com These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. derpharmachemica.com The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. iipseries.org

In 2-(2-acetyloxybenzoyl)oxybenzoic acid, the electronic structure would be influenced by the presence of two phenyl rings, an ester linkage, a carboxylic acid group, and an acetyl group. The electron-withdrawing nature of the carboxylic acid and ester groups, combined with the electron-donating potential of the ether-like oxygen in the ester, would create a complex electron density distribution across the molecule. Quantum chemical calculations would be essential to precisely map this distribution and identify sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbons are expected to be electrophilic, while the oxygen atoms would be nucleophilic centers. f1000research.com A study on acetylsalicylic acid indicated that its HOMO is primarily localized on the benzene (B151609) ring, suggesting this as a likely site for interaction with electrophiles. derpharmachemica.comf1000research.com

Molecular Simulation Techniques for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) and Monte Carlo simulations are powerful tools for exploring the conformational landscape of a molecule and its interactions with its environment. nih.gov These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the non-covalent interactions that govern its behavior. nih.gov

Direct molecular simulation studies on 2-(2-acetyloxybenzoyl)oxybenzoic acid are scarce. However, the principles of conformational analysis can be applied. The molecule possesses several rotatable bonds, including those connecting the two phenyl rings via the ester linkage and the bonds within the acetyl and carboxyl groups. chemscene.com This suggests a significant degree of conformational flexibility. Molecular dynamics simulations would be capable of exploring the potential energy surface to identify low-energy conformers and the barriers between them. pharmaffiliates.com

Studies on acetylsalicylic acid have utilized MD simulations to understand its interaction with water and biological macromolecules like human serum albumin. nih.govnih.govresearchgate.net These simulations have highlighted the importance of hydrogen bonding in its aqueous solution behavior and its binding to proteins. nih.govresearchgate.net For 2-(2-acetyloxybenzoyl)oxybenzoic acid, the carboxylic acid group is a primary site for forming strong hydrogen bonds, both as a donor and an acceptor. The ester and acetyl oxygens can also act as hydrogen bond acceptors. MD simulations could model how these interactions influence the molecule's orientation and conformation in different solvents or within a biological binding pocket. The interplay between intramolecular hydrogen bonding and interactions with the surrounding environment would be a key determinant of its preferred three-dimensional structure.

Mechanistic Studies Through Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. iipseries.orgiipseries.org This allows for the determination of activation energies and the proposal of detailed reaction pathways. nih.gov

While no specific mechanistic studies using DFT or ab initio methods for 2-(2-acetyloxybenzoyl)oxybenzoic acid have been identified, research on the reactivity of its functional groups provides a framework for understanding its potential chemical transformations. The ester linkage in the molecule is susceptible to hydrolysis, a reaction that could be modeled using these computational techniques. Such a study would involve locating the transition state for the nucleophilic attack of a water molecule on the ester's carbonyl carbon and calculating the associated energy barrier.

Computational studies on the acetylation of cyclooxygenase (COX) enzymes by aspirin have provided detailed mechanistic insights into its mode of action. nih.gov These studies, employing high-level quantum mechanics/molecular mechanics (QM/MM) methods, have mapped out the reaction pathway, including the formation of a tetrahedral intermediate. nih.gov Given the structural similarity, it is conceivable that 2-(2-acetyloxybenzoyl)oxybenzoic acid could undergo similar reactions. DFT calculations could be employed to compare the reactivity of the acetyl group in this molecule to that in aspirin, providing insights into its potential as an acetylating agent.

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico methods encompass a wide range of computational tools used to predict the properties and biological activity of chemical compounds based on their structure. youtube.comunair.ac.id These approaches, including Quantitative Structure-Property Relationship (QSPR) and molecular docking, are valuable in the early stages of drug discovery and chemical safety assessment. youtube.comscielo.br

For 2-(2-acetyloxybenzoyl)oxybenzoic acid, in silico predictions of its physicochemical properties, such as the octanol-water partition coefficient (LogP) and topological polar surface area (TPSA), are available from computational models. chemscene.com These parameters are crucial for predicting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For instance, a molecule's LogP value gives an indication of its lipophilicity and ability to cross biological membranes.

Molecular docking is an in silico technique that predicts the preferred orientation of a molecule when bound to a receptor. unair.ac.id While no specific docking studies for 2-(2-acetyloxybenzoyl)oxybenzoic acid are reported, its structural similarity to salicylates suggests it could interact with similar biological targets, such as the COX enzymes. unair.ac.id A molecular docking study would involve placing the molecule into the active site of the target protein and scoring the different poses based on the intermolecular interactions formed, such as hydrogen bonds and van der Waals forces. Such a study could predict the binding affinity and mode of interaction, offering a hypothesis for its potential biological activity that could be tested experimentally.

Future Research Directions and Emerging Paradigms for 2 2 Acetyloxybenzoyl Oxybenzoic Acid

Exploration of Novel and Highly Efficient Synthetic Pathways

The traditional synthesis of acetylsalicylic acid, and by extension its derivatives like 2-(2-acetyloxybenzoyl)oxybenzoic acid, often involves the use of strong, environmentally harmful acids such as sulfuric acid. abcr-mefmo.orgabcr-mefmo.org Future research is increasingly focused on developing greener, more efficient synthetic routes.

One promising avenue is the adoption of green chemistry principles. Research has demonstrated that phosphoric acid can serve as a safer and more environmentally benign catalyst for the synthesis of acetylsalicylic acid, achieving comparable yields to traditional methods. abcr-mefmo.orgresearchgate.net This approach minimizes the generation of hazardous waste and aligns with the growing demand for sustainable pharmaceutical manufacturing. abcr-mefmo.orgabcr-mefmo.orgresearchgate.net Further investigation into the use of solid acid catalysts and enzyme-based synthesis could also yield highly efficient and selective pathways. For instance, enzymatic synthesis, which has been explored for related compounds like atrolactic acid, offers the potential for high stereospecificity and mild reaction conditions. researchgate.net

Microwave-assisted synthesis represents another frontier. This technique has been shown to accelerate the synthesis of acetylsalicylic acid, often without the need for a strong acid catalyst, leading to a purer crude product in a significantly shorter time. atiner.gr The application of microwave technology to the synthesis of 2-(2-acetyloxybenzoyl)oxybenzoic acid could offer similar advantages in terms of speed, efficiency, and reduced environmental impact. atiner.gr

| Synthetic Approach | Catalyst/Method | Key Advantages | Relevant Findings |

| Green Chemistry | Phosphoric Acid | Environmentally friendly, comparable yields to traditional methods. abcr-mefmo.orgresearchgate.net | Phosphoric acid is a viable, safer alternative to sulfuric acid in acetylsalicylic acid synthesis. abcr-mefmo.orgresearchgate.net |

| Enzymatic Synthesis | Enzymes (e.g., nitrilases) | High selectivity, mild reaction conditions. researchgate.net | Successfully used for the synthesis of other complex organic acids. researchgate.net |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, high efficiency, often catalyst-free. atiner.gr | Produces a purer crude product of acetylsalicylic acid without strong acid catalysts. atiner.gr |

Development of Ultrasensitive and Selective Analytical Methodologies

The accurate detection and quantification of 2-(2-acetyloxybenzoyl)oxybenzoic acid are crucial, particularly in pharmaceutical quality control and environmental monitoring. Future research is geared towards developing analytical methods with enhanced sensitivity and selectivity.

Advanced chromatographic techniques are at the forefront of this development. While High-Performance Liquid Chromatography (HPLC) is a standard method, recent studies have focused on improving its performance. For instance, a reversed-phase HPLC method with ionic suppression has demonstrated significantly higher sensitivity and resolution for acetylsalicylic acid and its precursor, salicylic (B10762653) acid, compared to official pharmacopoeia methods. youtube.comnih.gov Further optimization of column chemistries, mobile phases, and detector technologies will continue to push the limits of detection.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and specificity. A developed LC-MS/MS method for the simultaneous determination of acetylsalicylic acid and salicylic acid in plasma has achieved low limits of quantification, making it suitable for pharmacokinetic studies. f1000research.com The application of such techniques to 2-(2-acetyloxybenzoyl)oxybenzoic acid would enable its precise measurement in complex matrices.

Emerging technologies based on novel materials and principles hold significant promise. Fluorescent sensors, such as those based on lanthanide metal coordination polymers, have been developed for the highly selective and ultrasensitive detection of acetylsalicylic acid. janusinfo.sersc.org These sensors operate through the generation of a fluorescent ligand upon enzymatic hydrolysis of the analyte. janusinfo.se Another innovative approach involves the use of organic electrochemical transistors (OECTs) as biosensors. An OECT-based sensor has been designed for the ultrasensitive detection of aromatic water pollutants like phenol (B47542), demonstrating the potential for developing similar devices for 2-(2-acetyloxybenzoyl)oxybenzoic acid. rsc.org

| Analytical Technique | Principle | Limit of Detection (LOD) / Key Feature |

| Improved HPLC | Reversed-phase chromatography with ionic suppression | Higher sensitivity and resolution (Rs=5.06) compared to USP methods. youtube.comnih.gov |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry | LOD of 3 ng/mL for acetylsalicylic acid in plasma. f1000research.com |

| Fluorescent Sensors | Lanthanide metal coordination polymers | LODs in the micromolar range for acetylsalicylic acid. janusinfo.sersc.org |

| Organic Electrochemical Transistor (OECT) | Biosensor coupled with an organic transistor | Ultrasensitive detection of phenol down to 2 ppb. rsc.org |

Comprehensive Elucidation of Environmental Cycling and Remediation Strategies

The widespread use of pharmaceuticals like aspirin (B1665792) raises concerns about their environmental fate and potential ecological impact. As a derivative and impurity, 2-(2-acetyloxybenzoyl)oxybenzoic acid is likely to enter the environment through similar pathways.

The environmental cycling of this compound is expected to be closely linked to that of acetylsalicylic acid. Acetylsalicylic acid is known to be released into the environment through various waste streams. nih.gov It is considered readily biodegradable, though its persistence can vary depending on environmental conditions. janusinfo.sefass.se A key transformation pathway is the hydrolysis of the acetyl group, leading to the formation of salicylic acid, which can be more toxic. nih.gov Given its structure, 2-(2-acetyloxybenzoyl)oxybenzoic acid is also susceptible to hydrolysis, which would release acetylsalicylic acid and salicylic acid into the environment. Future research should focus on determining the specific rates of hydrolysis and biodegradation of 2-(2-acetyloxybenzoyl)oxybenzoic acid in different environmental compartments, such as soil and water, to accurately assess its environmental risk.

In terms of remediation, adsorption-based technologies have shown promise. Studies on the removal of acetylsalicylic acid from aqueous solutions using activated carbon have demonstrated high efficiency. researchgate.net The optimal conditions for adsorption, including pH and contact time, have been investigated. researchgate.net Future research could explore the use of other adsorbent materials, such as clays, zeolites, and novel nanomaterials, for the removal of 2-(2-acetyloxybenzoyl)oxybenzoic acid from contaminated water sources. Additionally, advanced oxidation processes and bioremediation strategies that have been effective for other pharmaceutical pollutants could be adapted for this compound.

| Environmental Aspect | Key Findings and Future Directions |

| Environmental Fate | Acetylsalicylic acid is readily biodegradable but can hydrolyze to more toxic salicylic acid. janusinfo.sefass.senih.gov Future work should determine the specific degradation pathways and rates for 2-(2-acetyloxybenzoyl)oxybenzoic acid. |

| Remediation Strategies | Activated carbon is effective for the adsorption of acetylsalicylic acid from water. researchgate.net Research into other adsorbents and advanced oxidation/bioremediation processes is warranted. |

Frontier Research in Advanced Materials and Nanotechnology Applications

The unique chemical structure of 2-(2-acetyloxybenzoyl)oxybenzoic acid and its relationship to the widely used acetylsalicylic acid open up possibilities for its application in advanced materials and nanotechnology, particularly in the biomedical field.

One area of active research is the development of drug delivery systems. Acetylsalicylic acid has been incorporated into various materials to achieve controlled and localized release. For example, biodegradable nanofibers loaded with acetylsalicylic acid have been developed for use in hybrid stents to reduce blood cell adhesion and promote re-endothelialization of arteries. nih.gov Similarly, acetylsalicylic acid has been loaded into chitosan/gelatin membranes via electrophoretic deposition to functionalize titanium substrates for medical implants. nih.gov The potential to create degradable polymers and nanoparticles directly from salicylic acid, a degradation product of 2-(2-acetyloxybenzoyl)oxybenzoic acid, has also been demonstrated. nih.gov These polymer-based nanotherapeutics could offer targeted delivery and controlled release of the active compound. nih.govimtm.cz Future research could explore the synthesis of polymers and nanoparticles directly from 2-(2-acetyloxybenzoyl)oxybenzoic acid to create novel drug delivery systems with tailored properties. brieflands.comnih.govnih.govmdpi.com

Another emerging application is in the development of novel biomaterials. The addition of acetylsalicylic acid to calcium phosphate (B84403) cements used in dentistry has been shown to enhance their biological properties, including promoting the proliferation of human dental pulp stem cells. imtm.cz Given its structural similarity, 2-(2-acetyloxybenzoyl)oxybenzoic acid could be investigated as an alternative or supplementary additive in such materials to further improve their performance.

| Application Area | Material/Technology | Potential Benefit |

| Drug Delivery | Biodegradable Nanofibers | Localized and sustained release of the active compound. nih.gov |

| Polymer-based Nanotherapeutics | Targeted delivery and controlled release, reducing side effects. nih.govimtm.cz | |

| Biomaterials | Calcium Phosphate Cements | Enhanced biological properties and cell proliferation. imtm.cz |

Synergistic Approaches in Experimental and Computational Chemistry

The integration of experimental techniques with computational chemistry provides a powerful paradigm for understanding the properties and behavior of molecules at a fundamental level. This synergistic approach is particularly valuable for a compound like 2-(2-acetyloxybenzoyl)oxybenzoic acid, where a detailed understanding of its structure-property relationships is essential for developing new applications.

Computational methods such as Density Functional Theory (DFT) can be used to predict a wide range of molecular properties, including electronic structure, vibrational frequencies, and reactivity. nih.govnih.govorientjchem.orgmdpi.com For instance, DFT calculations have been used to study the electronic and structural properties of related benzoic acid derivatives, providing insights that are in good agreement with experimental data. nih.govorientjchem.org Such studies on 2-(2-acetyloxybenzoyl)oxybenzoic acid could help in understanding its chemical behavior and in designing new synthetic pathways.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. youtube.comresearchgate.net This is particularly useful for understanding processes such as protein-ligand binding and the behavior of molecules in solution. nih.govnih.gov MD simulations have been used to investigate the interaction of acetylsalicylic acid with proteins like human serum albumin and to study its dissolution process. nih.govresearchgate.netnih.gov Applying these simulation techniques to 2-(2-acetyloxybenzoyl)oxybenzoic acid could provide valuable insights into its interactions with biological targets and its behavior in different environments.

The combination of these computational methods with experimental techniques like spectroscopy and crystallography creates a powerful feedback loop. Computational results can help in interpreting experimental data, while experimental findings can be used to validate and refine computational models. muc.edu.psresearchgate.net This integrated approach will be crucial for unlocking the full potential of 2-(2-acetyloxybenzoyl)oxybenzoic acid in various scientific and technological fields.

| Computational Method | Application | Synergy with Experiment |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. nih.govorientjchem.org | Validation of calculated properties against experimental spectra (e.g., IR, NMR). muc.edu.psresearchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion, protein-ligand interactions, and dissolution. nih.govresearchgate.netnih.gov | Comparison of simulated behavior with experimental observations of binding and solubility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.